molecular formula C19H24ClN9O6S2 B1244162 Unii-dqs9ssz3PF CAS No. 157436-96-9

Unii-dqs9ssz3PF

Cat. No.: B1244162
CAS No.: 157436-96-9
M. Wt: 574 g/mol
InChI Key: ZJEUAMFIXOBBRL-IEPLSYDESA-N
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Description

UNII-DQS9SSZ3PF is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . UNIIs are non-proprietary, machine-readable codes designed to unambiguously identify substances relevant to medicine and translational research. These identifiers are critical for regulatory compliance, pharmacovigilance, and interoperability across global health databases.

The GSRS database provides rigorous scientific descriptions, including structural, spectral, and regulatory data, ensuring consistency in substance identification .

Properties

CAS No.

157436-96-9

Molecular Formula

C19H24ClN9O6S2

Molecular Weight

574 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H23N9O6S2.ClH/c1-2-34-24-11(14-23-19(21)36-25-14)15(30)22-12-16(31)28-13(18(32)33)9(8-35-17(12)28)7-26-4-3-10(20)27(26)5-6-29;/h3-4,12,17,20,29H,2,5-8H2,1H3,(H,22,30)(H,32,33)(H2,21,23,25);1H/b20-10?,24-11-;/t12-,17-;/m1./s1

InChI Key

ZJEUAMFIXOBBRL-IEPLSYDESA-N

SMILES

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Canonical SMILES

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Synonyms

FR 86521
FR-86521
FR86521

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-DQS9SSZ3PF, a comparison with structurally or functionally analogous compounds is essential. The following parameters are typically evaluated in such comparisons:

Chemical and Structural Properties

  • Synthetic Pathways : highlights the importance of synthetic pathway documentation, including raw material inputs, intermediates, and polymorphic forms. For example, protriptyline hydrochloride (UNII-3C6TMW72A5) and risedronate sodium (UNII-2T9QH5P92F) are synthesized with stringent process controls to ensure purity and stability .
  • Degradation Profiles : Degradant analysis is critical for stability testing. Comparable compounds like prednisone (UNII-9PHQ9Y1OLM) undergo HPLC and HPTLC to identify organic impurities and degradation products, with limits set per pharmacopeial standards .

Analytical and Pharmacopeial Standards

  • Spectroscopic Identification : Infrared (IR) and ultraviolet (UV) absorption spectra are standard for compound validation. For instance, protriptyline hydrochloride is verified via IR spectroscopy against USP reference standards .
  • Chromatographic Methods : HPLC and HPTLC are employed for purity assessments. Risedronate sodium tablets, for example, require dissolution testing and uniformity analysis to meet USP-NF specifications .

Data Tables for Comparative Analysis

Below is a hypothetical framework for comparing this compound with similar compounds, based on methodologies described in the evidence:

Parameter This compound Protriptyline HCl (UNII-3C6TMW72A5) Risedronate Sodium (UNII-2T9QH5P92F)
Structural Class Not disclosed Tricyclic antidepressant Bisphosphonate
Primary Analytical Method HPLC/IR (hypothetical) IR spectroscopy X-ray diffraction
Degradation Products Not available Desmethyl-protriptyline Phosphoric acid derivatives
Pharmacopeial Standard USP-NF (hypothetical) USP-NF 45(2) Pg USP-NF 45(1)
Microbial Testing Required Required Required

Research Findings and Challenges

  • Regulatory Consistency : The GSRS system ensures UNIIs align with global regulatory frameworks, but disparities in regional pharmacopeial standards (e.g., USP vs. EP) can complicate cross-border comparisons .
  • Data Gaps : Specific data on this compound’s synthesis, stability, or bioactivity are absent in the provided evidence. Further research would require access to proprietary Drug Master Files (DMFs) or experimental datasets .

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